Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo-triazole core fused with substituted aromatic and aliphatic moieties. Its structure includes a 3-bromophenyl group, a 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl unit, and a piperidine ring esterified at the 4-position. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and functionalization of the thiazolo-triazole scaffold, as inferred from analogous syntheses of related thiazolo[3,2-a]pyrimidine derivatives .
Properties
IUPAC Name |
ethyl 1-[(3-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(14-6-5-7-15(22)12-14)25-10-8-13(9-11-25)20(28)29-4-2/h5-7,12-13,17,27H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEWYQYGKMMLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis:
Formation of the Thiazolotriazole Core: The synthesis begins with the preparation of the thiazolotriazole core. This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Bromophenyl Group Introduction: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the thiazolotriazole intermediate.
Piperidine Carboxylate Ester Formation: The final step involves the esterification of the piperidine carboxylate with ethanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the thiazolotriazole ring, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild heating conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate exhibit cytotoxic effects against various cancer cell lines. In vitro experiments have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .
- For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in xenograft models, demonstrating promising results in reducing tumor size and enhancing survival rates .
- Antimicrobial Properties
-
Neuropharmacological Effects
- There is growing interest in the neuropharmacological applications of this compound. Preliminary studies suggest it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The piperidine structure is often associated with compounds that interact with neurotransmitter systems .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thiazolotriazole moiety could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The thiazolo-triazole core distinguishes this compound from analogs like Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), which features a thiazolo-pyrimidine system.
Substituent Effects
- Bromophenyl vs. Fluorophenyl : Replacing the 3-bromophenyl group with a 3-fluorophenyl moiety (e.g., Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate , ) reduces steric bulk and alters electronic effects. Fluorine’s electronegativity may enhance hydrogen-bond acceptor capacity, while bromine’s polarizability supports π-halogen interactions in crystal packing .
- Piperidine vs. Piperazine: The piperidine ring in the target compound differs from the piperazine analog in .
Hydrogen Bonding and Crystal Packing
The hydroxyl group at the 6-position of the thiazolo-triazole core facilitates hydrogen bonding, a feature absent in non-hydroxylated analogs like the thiazolo-pyrimidine in . Such interactions influence crystal packing efficiency and stability, as demonstrated by studies on hydrogen-bond patterns in molecular crystals .
Structural and Functional Data Table
Research Findings and Implications
- Crystallography : The target compound’s structure determination likely employs SHELX programs for refinement, as these tools are standard for small-molecule crystallography . ORTEP-3 may visualize its conformation, particularly the puckering of the piperidine ring, analyzed via Cremer-Pople parameters .
- Fluorinated analogs () often exhibit enhanced metabolic stability, whereas brominated derivatives may act as kinase inhibitors via halogen bonding .
- Validation : Structure validation methods (e.g., PLATON) ensure geometric accuracy, critical for comparing bond lengths and angles with analogs .
Biological Activity
Chemical Structure and Properties
The molecular formula for Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is C19H24BrN5O2S. The compound features a piperidine ring, a bromophenyl group, and a thiazolo-triazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 440.39 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Research indicates that compounds similar to this compound exhibit various mechanisms of action. These may include:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The piperidine structure allows for interaction with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter levels.
- Antimicrobial Activity : Some derivatives display antimicrobial properties against a range of pathogens.
Case Studies and Research Findings
Several studies have evaluated the biological effects of related compounds:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives exhibit significant cytotoxicity against human cancer cell lines (A549 and HeLa) through apoptosis induction . this compound may share similar properties due to its structural components.
- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that piperidine derivatives can provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress pathways . Given the presence of the piperidine ring in this compound, it may exhibit similar protective effects.
- Antimicrobial Studies : A recent investigation into thiazole-based compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria . this compound may also demonstrate antimicrobial properties due to its thiazole component.
Table 2: Summary of Biological Activities
| Activity Type | Study Reference | Findings |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Induces apoptosis in cancer cell lines |
| Neuroprotective | Neuroscience Letters | Modulates oxidative stress pathways |
| Antimicrobial | Various Studies | Effective against multiple bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
